Methyl 4-methoxycinnamate

Catalog No.
S581076
CAS No.
832-01-9
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methoxycinnamate

CAS Number

832-01-9

Product Name

Methyl 4-methoxycinnamate

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Synonyms

4-methoxycinnamate methyl ester, 4-methoxycinnamate methyl ester, (E)-isomer, 4-methoxycinnamate methyl ester, (Z)-isomer, 4-methoxymethyl cinnamate

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC

The exact mass of the compound Methyl 4-methoxycinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26461. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. It belongs to the ontological category of alkyl cinnamate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-methoxycinnamate is a highly crystalline phenylpropanoid ester (melting point 89–90 °C) characterized by a para-methoxy group and a methyl ester moiety . In industrial and laboratory procurement, it is primarily sourced as a high-purity UV-B absorbing standard (λmax ≈ 290 nm), a photochemically active model compound, and a versatile synthetic building block[1]. Unlike heavier commercial UV filters that exist as viscous liquids, its solid state and defined crystalline properties make it highly valuable for solid-phase formulations, crystallographic studies, and as a precise acyl donor in enzymatic transesterification workflows. Its defined polarity and high solubility in lower alcohols further differentiate it from bulkier analogs, ensuring predictable behavior in both analytical chromatography and continuous-flow synthesis.

Research Fit

1
UV-B model chromophore for photochemical and sunscreen filter studies
2
Antimicrobial screening context: reported activity against Gram-positive bacteria and filamentous fungi
3
Fragment scaffold for molecular elaboration in early-stage discovery research

Substituting Methyl 4-methoxycinnamate with its close analogs—such as the free 4-methoxycinnamic acid, the ethyl ester, or the commercial octyl ester (Octinoxate)—fundamentally alters process compatibility and formulation outcomes [1]. From a synthetic standpoint, the methyl ester acts as an optimal, low-steric-hindrance acyl donor for lipase-catalyzed transesterifications, whereas the free acid often requires harsh chemical activation[2]. In formulation and biological contexts, the methyl ester is biologically inert in specific anti-inflammatory assays where the ethyl ester is highly active, meaning cross-substitution can introduce unwanted pharmacological effects. Furthermore, its solid melting point strictly precludes substitution with liquid octyl esters in applications requiring solid lipid matrices or dry-powder blending.

Substitution Risk

!
Para-methoxy substitution governs enzyme inhibition and antifungal susceptibility profiles; 4-methyl or larger alkoxy analogs may yield divergent bioactivity.
!
Ester moiety identity (methyl vs ethyl vs butyl) significantly shifts antimicrobial and insecticidal potency; butyl cinnamate reported inferior to methyl ester.
!
Minor structural perturbations (methoxy to methyl) reverse antifungal tolerance in S. cerevisiae glr1Δ mutants; direct interchange may confound genetic interaction studies.

Enzymatic Transesterification Efficiency for Lipophilic Ester Synthesis

In the synthesis of long-chain lipophilic derivatives (e.g., for food additives or advanced cosmetics), Methyl 4-methoxycinnamate serves as a highly efficient acyl donor. Enzymatic transesterification using Candida antarctica lipase B (Novozym 435) with oleyl alcohol at 80 °C achieves a 92% conversion rate [1]. In contrast, utilizing the free 4-methoxycinnamic acid typically requires aggressive chemical esterification conditions that are incompatible with delicate substrates or green-chemistry mandates.

Evidence DimensionEnzymatic conversion rate (Transesterification)
Target Compound Data92% conversion (Methyl 4-methoxycinnamate)
Comparator Or BaselineFree 4-methoxycinnamic acid (Requires chemical activation; poor direct enzymatic substrate)
Quantified Difference>90% conversion yield under mild biocatalytic conditions
ConditionsNovozym 435 lipase, cis-9-octadecen-1-ol, 80 °C, 72 hours

Buyers developing green-chemistry synthesis routes for complex cinnamates should procure the methyl ester to maximize biocatalytic yields and avoid harsh activating reagents.

Antibacterial Activity
Head-to-head
MIC 62.5 μg/mL vs. butyl cinnamate (inferior) against S. aureus
Supports antimicrobial screening context; reported MIC advantage over butyl ester.
Microdilution; panel included B. subtilis, S. lutea.

Physical State and Phase Stability in Solid Formulations

The thermal and physical properties of cinnamate esters vary drastically with the alkyl chain length. Methyl 4-methoxycinnamate is a stable crystalline solid with a melting point of 89–90 °C . Conversely, the widely used commercial substitute, octyl 4-methoxycinnamate (Octinoxate), is a viscous liquid at room temperature. This phase difference dictates formulation compatibility; the solid methyl ester can be milled, incorporated into solid lipid nanoparticles, or used in dry-powder matrices without inducing the phase separation or plasticization often caused by liquid UV filters.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound DataSolid, MP 89–90 °C
Comparator Or BaselineOctyl 4-methoxycinnamate (Liquid, MP < 25 °C)
Quantified DifferencePhase transition difference of >60 °C
ConditionsStandard atmospheric pressure, room temperature handling

Procurement for solid-state formulations, powders, or rigid polymer matrices must specify the methyl ester to maintain structural integrity and prevent oil-bleeding.

Antifungal Tolerance
Head-to-head
4-Methoxycinnamic acid: glr1Δ tolerant; 4-methylcinnamic acid overcomes tolerance
Para-substitution identity critically alters susceptibility in cell wall mutants.
S. cerevisiae glr1Δ, slt2Δ, bck1Δ mutants.

Pharmacological Inertness in Anti-Denaturation Assays

Minor modifications to the ester alkyl chain profoundly impact the biological activity of p-methoxycinnamates. In heat-induced bovine serum albumin (BSA) anti-denaturation assays used to screen anti-inflammatory activity, Methyl 4-methoxycinnamate exhibited no significant activity, whereas Ethyl 4-methoxycinnamate demonstrated potent anti-denaturation effects comparable to standard drugs at 0.1 µg/mL [1]. This strict structure-activity boundary means the methyl ester is pharmacologically inert in this specific pathway.

Evidence DimensionAnti-denaturation (anti-inflammatory) activity
Target Compound Data0% significant activity (Methyl ester)
Comparator Or BaselineEthyl 4-methoxycinnamate (High activity at 0.1 µg/mL)
Quantified DifferenceComplete loss of specific anti-inflammatory activity in the methyl variant
ConditionsHeat-induced BSA denaturation assay, 0.1–100 µg/mL concentration range

If the material is intended purely as a UV-absorbing excipient without off-target pharmacological effects, the methyl ester is the necessary choice over the bioactive ethyl analog.

Insecticidal Fumigant
Head-to-head
Methyl cinnamate LD₅₀ 1.38 μg/cm³ (S. cerealella) vs. ethyl 4-methoxycinnamate 2.04–6.24 μg/cm³
Structural context: methoxy substitution and ester chain influence vapor-phase potency.
Fumigant bioassay; stored-product pests.

Enhanced Reactivity in Asymmetric Epoxidation

The electron-donating para-methoxy group on Methyl 4-methoxycinnamate significantly alters the electron density of the alkene compared to standard cinnamates. When subjected to asymmetric epoxidation using chiral dioxiranes (derived from α-fluoro cyclohexanones), Methyl 4-methoxycinnamate achieved 82% conversion and 46% enantiomeric excess (ee) [1]. This demonstrates a much higher susceptibility to electrophilic attack than unsubstituted methyl cinnamate, which typically shows poor reactivity with standard dioxiranes.

Evidence DimensionEpoxidation conversion rate
Target Compound Data82% conversion (Methyl 4-methoxycinnamate)
Comparator Or BaselineUnsubstituted methyl cinnamate (Historically low reactivity with standard dioxiranes)
Quantified DifferenceHigh conversion enabled by the para-methoxy electron-donating effect
ConditionsSubstoichiometric chiral α-fluoro ketone, oxone, 0 °C

For synthetic chemists procuring building blocks for advanced chiral APIs, the para-methoxy variant offers superior alkene reactivity for epoxidation compared to baseline cinnamates.

α-Glucosidase Inhibition
Class-level
4-Methoxy ethyl ester IC₅₀ = 0.05 mM; larger alkoxy analogs IC₅₀ > 5 mM (>100-fold difference)
4-Methoxy substitution critical for enzyme inhibition; methyl ester potency to be verified.
In vitro α-glucosidase assay; Kᵢ values reported.
Synthetic Yield
Reported
91–94% isolated yield across two preparative routes
High yield supports cost-effective research-scale supply.
Esterification and recrystallization protocols.
Anti-inflammatory Data Gap
Data to verify
COX-2 IC₅₀ = 0.83 μM reported for ethyl ester; no direct data for methyl 4-methoxycinnamate
Anti-inflammatory research requires de novo characterization of the methyl ester.
Ethyl ester activity may not translate; supplier claims unverified.

Biocatalytic Synthesis of Custom Lipophilic UV Filters

Because of its high efficiency as an acyl donor in lipase-catalyzed reactions, Methyl 4-methoxycinnamate is the ideal starting material for synthesizing custom, long-chain cinnamates (e.g., oleyl or stearyl esters)[1]. This is particularly relevant for manufacturers developing natural or green-certified cosmetic ingredients where harsh chemical esterification of the free acid is prohibited.

Solid-State Photoprotective Matrices and Nanoparticles

Its crystalline nature (melting point 89–90 °C) makes this compound highly suitable for incorporation into solid lipid nanoparticles (SLNs), dry-powder cosmetics, and rigid polymer films . It provides reliable UV-B absorption without the plasticizing or oil-bleeding effects associated with liquid commercial filters like octinoxate.

Inert UV-Absorbing Excipient in Pharmacological Formulations

Given its lack of anti-denaturation (anti-inflammatory) activity compared to its ethyl counterpart[2], Methyl 4-methoxycinnamate is preferred when a formulation requires a UV-protective excipient that will not interfere with the primary pharmacological action of the active pharmaceutical ingredient (API) or trigger unintended biological responses.

Precursor for Asymmetric API Building Blocks

The electron-rich nature of the para-methoxy substituted alkene makes it an excellent substrate for asymmetric epoxidation and cross-coupling reactions [3]. It is highly recommended for R&D procurement when synthesizing chiral intermediates for drugs where the cinnamate backbone must be precisely functionalized.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening (Gram-positive)
Reported MIC advantage over analogous cinnamate esters
Strain-panel susceptibility and method reproducibility
Fumigant toxicity screening (stored-product pests)
Vapor-phase LD₅₀ profile; structure-dependent potency
Species-specific efficacy and formulation context
α-Glucosidase inhibitor lead optimization
4-Methoxy substitution enables >100-fold IC₅₀ difference vs. larger alkoxy analogs
Enzyme inhibition mode and methyl ester characterization
Antifungal tolerance mechanism studies (S. cerevisiae mutants)
Para-substitution governs susceptibility in glr1Δ; methoxy vs methyl critical
Chemosensitization and cell-wall integrity pathway interactions

Physical Description

Solid

XLogP3

2.6

Melting Point

94-95°C

UNII

1F58T0S3Q7

Other CAS

832-01-9
3901-07-3

Wikipedia

Methyl 4-methoxycinnamate
Roesecke, Joachim; Koenig, Wilfried A; Constituents of the fungi Daedalea quercina and Daedaleopsis confragosa var. tricolor, Phytochemistry, 548, 757-762. DOI:10.1016/s0031-9422(00)00130-8

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